1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C17H25F3N2. It is a member of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .
Preparation Methods
The synthesis of 1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with hexyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to modulation of receptor activity. This can result in various biological effects, such as changes in neurotransmitter levels and alterations in cellular signaling pathways .
Comparison with Similar Compounds
1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[3-(trifluoromethyl)phenyl]piperazine: Lacks the hexyl group, which may result in different biological activities and chemical properties.
1-Hexyl-4-[3-(chloromethyl)phenyl]piperazine: The presence of a chloromethyl group instead of a trifluoromethyl group can lead to different reactivity and biological effects.
1-Hexyl-4-[3-(methyl)phenyl]piperazine: The absence of the trifluoromethyl group may reduce its chemical stability and biological activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced chemical stability and potential biological activities due to the presence of the trifluoromethyl group.
Properties
IUPAC Name |
1-hexyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2/c1-2-3-4-5-9-21-10-12-22(13-11-21)16-8-6-7-15(14-16)17(18,19)20/h6-8,14H,2-5,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMYVIQQRIHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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